1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone
Overview
Description
“1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone” is a chemical compound with the CAS Number: 66373-33-9. It has a molecular weight of 219.29 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17N3O . The InChI key is SLSFPTLEGUHGCR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.28 g/mol . It has a topological polar surface area of 46.1 Ų . The compound is solid at room temperature .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
1-(4-(Piperidin-1-yl) phenyl) ethanone, a derivative of the compound , has been synthesized and tested for antibacterial activity. This synthesis, conducted under microwave irradiation, led to the development of various compounds with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibitors of Blood Platelet Aggregation
Derivatives of 1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone have been studied for their potential in inhibiting ADP-induced aggregation of blood platelets. This research highlights the compound's potential in developing treatments for conditions related to blood platelet aggregation (Grisar et al., 1976).
Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones
Further research into 1-(4-(4-piperidin-1-yl)phenyl)ethanone has shown that it can be condensed with aryl aldehydes to produce compounds with significant antibacterial activity. This area of research suggests a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Dihydropyrimidinone Derivatives
The compound has been used in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were obtained using a simple and efficient method, suggesting potential applications in various chemical syntheses (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Corrosion Inhibition in Carbon Steel
Certain derivatives of the compound have been evaluated as corrosion inhibitors for carbon steel in acidic environments. This research offers insights into the potential use of these compounds in industrial applications to prevent corrosion (Hegazy et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-11(10(2)16)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSFPTLEGUHGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349846 | |
Record name | 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66373-33-9 | |
Record name | 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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